molecular formula C16H40N4P2 B13796377 Tetrakis(diethylamino)diphosphane

Tetrakis(diethylamino)diphosphane

Cat. No.: B13796377
M. Wt: 350.46 g/mol
InChI Key: AXIMJAIVKMUFCQ-UHFFFAOYSA-N
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Description

Tetrakis(diethylamino)diphosphane is an organophosphorus compound with the molecular formula C16H40N4P2 It is known for its unique structure, which includes two phosphorus atoms bonded to four diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(diethylamino)diphosphane can be synthesized through the reaction of diethylamine with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:

PCl3+4(C2H5)2NHP(N(C2H5)2)4+3HClPCl_3 + 4 (C_2H_5)_2NH \rightarrow P(N(C_2H_5)_2)_4 + 3 HCl PCl3​+4(C2​H5​)2​NH→P(N(C2​H5​)2​)4​+3HCl

The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(diethylamino)diphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The diethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to substitute the diethylamino groups under appropriate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Compounds with different functional groups replacing the diethylamino groups.

Scientific Research Applications

Tetrakis(diethylamino)diphosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biological systems due to its unique reactivity.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tetrakis(diethylamino)diphosphane involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophilic and nucleophilic centers, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(dimethylamino)ethylene: Similar in structure but with dimethylamino groups instead of diethylamino groups.

    Tetrakis(diethylamido)hafnium: Contains hafnium instead of phosphorus.

    Tetrakis(dimethylamido)titanium: Contains titanium instead of phosphorus.

Uniqueness

Tetrakis(diethylamino)diphosphane is unique due to its specific combination of diethylamino groups and phosphorus atoms, which imparts distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C16H40N4P2

Molecular Weight

350.46 g/mol

IUPAC Name

N-[bis(diethylamino)phosphanyl-(diethylamino)phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C16H40N4P2/c1-9-17(10-2)21(18(11-3)12-4)22(19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3

InChI Key

AXIMJAIVKMUFCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(N(CC)CC)P(N(CC)CC)N(CC)CC

Origin of Product

United States

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